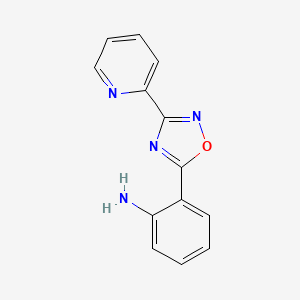

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline

Description

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with pyridine and aniline moieties. The oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry and materials science . The pyridin-2-yl group at position 3 of the oxadiazole introduces electron-withdrawing and coordination properties, while the aniline substituent at position 5 provides opportunities for further functionalization. This compound has been investigated for applications ranging from antimicrobial agents to luminescent materials, with its electronic properties modulated by the pyridine-aniline conjugation .

Properties

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPMWUHRDUMXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with various substituents in the aromatic ring as well as at the amide nitrogen atom .

Chemical Reactions Analysis

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the pyridine ring.

Substitution: The compound can undergo substitution reactions, particularly at the aniline or pyridine moieties.

Cyclodehydration: This reaction involves the transformation of N-[(2-aminobenzoyl)oxy]benzimidamide into 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline using NaOH in DMSO.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline have been tested against various cancer cell lines. In one study, a related compound showed percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line and notable activity against other lines such as OVCAR-8 and NCI-H40 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

These findings suggest that oxadiazole derivatives can be promising candidates for further development in cancer therapeutics.

Enzyme Inhibition

The compound's structural features allow it to interact with various biological targets, including enzymes involved in cancer progression. For example, compounds containing the oxadiazole moiety have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A study identified several oxadiazole derivatives that inhibited hCA IX with K_i values in the nanomolar range .

Table 2: Enzyme Inhibition Potency of Oxadiazole Derivatives

| Compound | Target Enzyme | K_i Value (nM) |

|---|---|---|

| 16a | hCA IX | 0.089 |

| 16b | hCA II | 0.75 |

This selective inhibition is crucial for developing targeted cancer therapies with reduced side effects.

Drug Discovery Applications

The unique chemical structure of 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline positions it as a valuable scaffold in drug design. It has been included in various screening libraries aimed at identifying new drug candidates . The compound's ability to modulate protein-protein interactions is particularly relevant for targeting complex diseases where multiple pathways are involved.

Case Study: Structure-Based Drug Design

A computational approach using structure-based drug design has led to the identification of new chemical entities based on the oxadiazole framework. The pharmacophoric hypotheses derived from these studies highlight the importance of specific structural features for enhancing biological activity . This method not only accelerates the discovery process but also increases the likelihood of finding effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, the compound has been designed as a removable directing group in promoting C–H amination mediated by cupric acetate. This process effectively aminates the β-C (sp2)–H bonds of benzamide derivatives with various amines in moderate to good yields .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Electronic and Steric Considerations

- Pyridine vs. Thiophene : The pyridin-2-yl group enhances electron deficiency in the oxadiazole ring, improving binding to metal ions and biological targets. In contrast, thiophene introduces sulfur-mediated conjugation, altering redox properties .

- Halogen Effects : Fluorine substitution at the aniline ring (e.g., 4-Fluoro derivative) increases metabolic stability and membrane permeability compared to the parent compound .

- Methoxy Groups : Methoxy-substituted derivatives (e.g., 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline) exhibit reduced antimicrobial activity but improved solubility in polar solvents .

Table 2: Key Research Outcomes for Selected Analogues

Biological Activity

The compound 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline (CAS No. 327056-43-9) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is characterized by the presence of a pyridine ring and an oxadiazole moiety. The molecular formula is , and its molecular weight is approximately 200.20 g/mol.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antibacterial properties. A study evaluated various derivatives and found that those with the pyridine substitution showed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 0.0039 to 0.025 mg/mL , indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline | 0.0039 - 0.025 | S. aureus, E. coli |

Antifungal Activity

The antifungal properties of 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline were also assessed. It exhibited significant activity against various fungal strains with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other pathogenic fungi . The structure-activity relationship (SAR) studies suggested that modifications to the oxadiazole ring can enhance antifungal efficacy.

| Fungal Strain | MIC (µM) |

|---|---|

| C. albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including our compound of interest. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation in various cancer lines, indicating a promising avenue for drug development in oncology . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Case Studies

- Study on Antibacterial Efficacy : A comprehensive study conducted on a series of oxadiazole derivatives found that introducing electron-withdrawing groups significantly enhanced antibacterial activity against E. coli. The study highlighted the importance of structural modifications in optimizing biological activity .

- Antifungal Evaluation : Another research effort focused on the antifungal capabilities of oxadiazole derivatives revealed that compounds with specific substitutions on the aniline moiety exhibited superior antifungal properties compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amidoximes with carboxylic acid derivatives. For example, reacting 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) catalyzed by coupling agents like EDC/HOBt. Optimization includes adjusting molar ratios (1:1.2 for amidoxime:carboxylic acid), temperature (80–100°C), and reaction time (12–24 hours). Purity is confirmed via HPLC (>95%) and recrystallization using ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, aniline NH at δ 5.2–5.5 ppm).

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., CHNO requires m/z 238.0855).

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and planarity of the oxadiazole-pyridine-aniline system .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Preclinical studies highlight:

- Anticancer Activity : Moderate inhibition (IC 10–50 μM) against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction, validated by flow cytometry and caspase-3 assays .

- Antimicrobial Effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), assessed via broth microdilution .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole or aniline moieties affect bioactivity?

- Methodological Answer :

- Substituent Analysis : Electron-withdrawing groups (e.g., -CF) on the aniline ring enhance anticancer potency by 2–3 fold (e.g., IC 5–15 μM) due to improved target binding .

- Pyridine Position : Pyridin-2-yl vs. pyridin-3-yl alters π-π stacking with kinase active sites, as shown in molecular docking studies (AutoDock Vina). Pyridin-2-yl derivatives show higher affinity (ΔG = −9.2 kcal/mol) .

- Comparative Table :

| Derivative | Bioactivity (IC, μM) | Target Protein Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| 2-(3-(Pyridin-2-yl)-oxadiazole) | 12.5 ± 1.2 | −9.2 (EGFR kinase) |

| 2-(3-(Pyridin-4-yl)-oxadiazole) | 28.7 ± 2.1 | −7.8 (EGFR kinase) |

Q. What methodological approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT assay at 48 hours).

- Statistical Validation : Multivariate ANOVA to account for batch variability in compound purity or cell passage number.

- Target Validation : CRISPR knockouts of suspected targets (e.g., EGFR) confirm mechanism specificity .

Q. How is molecular docking used to study interactions between this compound and biological targets?

- Methodological Answer :

- Ligand Preparation : Protonation states adjusted at pH 7.4 (e.g., aniline NH remains neutral).

- Receptor Grid Generation : Focus on ATP-binding pockets of kinases (PDB: 1M17).

- Docking Simulations : Pyridin-2-yl forms hydrogen bonds with Lys721 (EGFR), while the oxadiazole ring stabilizes hydrophobic interactions. MD simulations (50 ns) validate binding stability .

Q. What are the emerging applications of this compound in materials science?

- Methodological Answer :

- Polymer Precursors : Incorporation into conjugated polymers via Suzuki coupling, enhancing conductivity (e.g., σ = 10 S/cm) for OLED applications.

- Coordination Complexes : Chelation with transition metals (e.g., Ru(II)) yields luminescent materials with λ = 550–600 nm, characterized by cyclic voltammetry .

Q. What challenges exist in scaling up synthesis for research while maintaining purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.